molecular formula C21H19FN2O2 B2417031 HIF-1 inhibitor-1

HIF-1 inhibitor-1

Cat. No.: B2417031
M. Wt: 350.4 g/mol
InChI Key: JZEJSNMITKBPGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Fluorophenethyl)-5-(2-methoxyphenyl)picolinamide is an inhibitor of hypoxia-inducible factor (HIF-1) signaling (IC50 = 0.32 μM in a cell-based hypoxia responsive element (HRE) reporter assay under hypoxic conditions). It inhibits hypoxia-induced increases in HIF-1α levels in MDA-MB-231, SKOV3, and HeLa cells in a concentration-dependent manner. N-(2-Fluorophenethyl)-5-(2-methoxyphenyl)picolinamide also inhibits hypoxia-induced VEGF expression and capillary-like tube formation in human umbilical vein endothelial cells (HUVECs) and inhibits migration and invasion of MDA-MB-231 cells in wound healing and transwell assays under hypoxic conditions. It also reduces lung metastasis in an MDA-MB-231 mouse xenograft model when administered at doses of 15 and 30 mg/kg every other day.

Mechanism of Action

Target of Action

The primary target of HIF-1 inhibitor-1 is Hypoxia-inducible factor-1α (HIF-1α) . HIF-1α is a transcription factor that is widely distributed in human cells . It forms different signaling pathways with various upstream and downstream proteins, mediates hypoxia signals, and regulates cells to produce a series of compensatory responses to hypoxia . It plays an important role in the physiological and pathological processes of the body .

Mode of Action

This compound interacts with its target, HIF-1α, by influencing its degradation, inhibiting the DNA transcription and expression of HIF-1α, and blocking the translation . For example, some inhibitors work by blocking the hypoxia-induced accumulation of nuclear HIF-1α protein to inhibit HIF-1 activity .

Biochemical Pathways

HIF-1α can form different signaling pathways with various upstream and downstream proteins . One of the key pathways influenced by this compound is the PI3K/Akt pathway . The inhibitor decreases the expression of HIF-1α and VEGF via downregulation of this pathway .

Result of Action

The inhibition of HIF-1α by this compound leads to a decrease in the expression of HIF-1α and VEGF . This can lead to the prevention of the fat metabolic reprogramming under hypoxia and induce apoptosis in certain cancer cells .

Action Environment

The action of this compound is influenced by the hypoxic environment within solid tumors . Hypoxia-inducible factor-1α (HIF-1α) can accelerate cancer malignancy by inducing hypoxia-dependent expression of various genes . Therefore, the hypoxic environment within the tumor can influence the efficacy and stability of this compound .

Biochemical Analysis

Biochemical Properties

HIF-1 Inhibitor-1 interacts with the HIF-1α subunit, which is regulated by oxygen concentration. There are two main oxygen-dependent pathways that regulate HIF-1α protein stability and transcriptional activity, namely, two oxygen-dependent enzymes, HIF prolyl hydroxylase (PHD) and factor-inhibiting hypoxia-inducible factor-1 (FIH-1) .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to decrease lens opacity in rat models .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It destabilizes HIF-1α at the protein level, decreases its nuclear localization, and selectively alters the expression of HIF-1 target genes . This results in the inhibition of the transcriptional activity of HIF-1α or the inhibition of the upstream signaling pathway of HIF-1α .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the inhibitor has a rapid clearance component and a slow clearance component, reflecting different degradation pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, high-frequency microwave radiation could trigger the expression of HIF-1 with a dosage effect .

Metabolic Pathways

This compound is involved in the HIF-1α metabolic pathway. It interacts with enzymes such as PHD and FIH-1, which are crucial for the regulation of HIF-1α .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The inner mitochondrial membrane allows only water, oxygen (O2), and carbon dioxide (CO2) to pass freely. Large molecules and ions, like this compound, need a special transport system to pass through the inner membrane .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function vary between normal cells and cancer cells. In normal cells, a dynamic cytoplasmic-nuclear exchange of HIF-1α is observed under different conditions. In contrast, cancer cells show a more persistent nuclear localization pattern that is less affected by different growing conditions .

Properties

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]-5-(2-methoxyphenyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O2/c1-26-20-9-5-3-7-17(20)16-10-11-19(24-14-16)21(25)23-13-12-15-6-2-4-8-18(15)22/h2-11,14H,12-13H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEJSNMITKBPGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CN=C(C=C2)C(=O)NCCC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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